molecular formula C9H19NO3 B13628815 Ethyl o-isobutylserinate

Ethyl o-isobutylserinate

Cat. No.: B13628815
M. Wt: 189.25 g/mol
InChI Key: LLXJRDHEGAQKAP-UHFFFAOYSA-N
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Description

Ethyl o-isobutylserinate is an ester compound derived from serine, an amino acid Esters are organic compounds characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl or aryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl o-isobutylserinate can be synthesized through the esterification of serine with isobutyl alcohol in the presence of an acid catalyst. The reaction typically involves heating serine and isobutyl alcohol with a strong acid like sulfuric acid to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl o-isobutylserinate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of serine and isobutyl alcohol.

    Reduction: Reduction reactions can convert the ester into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: Serine and isobutyl alcohol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl o-isobutylserinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding ester hydrolysis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl o-isobutylserinate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. This results in the formation of serine and isobutyl alcohol. The compound’s reactivity and interactions with other molecules are influenced by its ester functional group and the surrounding chemical environment.

Comparison with Similar Compounds

Ethyl o-isobutylserinate can be compared with other esters derived from amino acids, such as:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Found in pineapple oil, used in flavorings and fragrances.

    Isopentyl acetate: Known for its banana-like odor, used in perfumes and as a flavoring agent.

Uniqueness: this compound stands out due to its derivation from serine, an amino acid, which imparts unique biochemical properties

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

ethyl 2-amino-3-(2-methylpropoxy)propanoate

InChI

InChI=1S/C9H19NO3/c1-4-13-9(11)8(10)6-12-5-7(2)3/h7-8H,4-6,10H2,1-3H3

InChI Key

LLXJRDHEGAQKAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(COCC(C)C)N

Origin of Product

United States

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